

physical and chemical properties of 1-(phenylsulfonyl)pyrrole

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Compound of Interest

Compound Name: 1-(Phenylsulfonyl)pyrrole

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An In-depth Technical Guide to **1-(Phenylsulfonyl)pyrrole**

Introduction

1-(Phenylsulfonyl)pyrrole is a heterocyclic building block of significant interest in organic synthesis. It is characterized by a pyrrole ring N-substituted with a phenylsulfonyl group. This substituent serves not only as a protecting group for the pyrrole nitrogen but also as a directing group in various electrophilic substitution reactions, influencing the regioselectivity of these transformations.^[1] Its utility is demonstrated in the synthesis of a variety of more complex pyrrole derivatives.^{[2][3]} This document provides a comprehensive overview of the physical and chemical properties of **1-(phenylsulfonyl)pyrrole**, detailed experimental protocols, and a summary of its reactivity.

Physical and Chemical Properties

The physical and chemical properties of **1-(phenylsulfonyl)pyrrole** are summarized in the tables below. This data is essential for its handling, storage, and application in a laboratory setting.

General and Physical Properties

Property	Value	Source
CAS Number	16851-82-4	[4]
Molecular Formula	C ₁₀ H ₉ NO ₂ S	[4]
Molecular Weight	207.25 g/mol	[5]
Appearance	Beige to light brown crystals or crystalline powder	[2][4]
Melting Point	88-91 °C (lit.)	[2][4]
Boiling Point	368.9 ± 25.0 °C (Predicted)	[2][4]
Density	1.2784 (rough estimate)	[2][4]
Solubility	Soluble in Methanol	[2][4]
Storage Temperature	Room Temperature, Sealed in dry	[2][4]

Chemical and Spectroscopic Properties

Property	Value	Source
pKa	-8.50 ± 0.70 (Predicted)	[2][4]
¹ H NMR (300 MHz, CDCl ₃) δ (ppm)	6.30 (m, 2H), 7.17 (m, 2H), 7.50 (m, 2H), 7.57 (m, 1H), 7.84 (m, 1H), 7.87 (m, 1H)	[2]
Refractive Index	1.5250 (estimate)	[2][4]

Experimental Protocols

Detailed methodologies for the synthesis and a representative reaction of **1-(phenylsulfonyl)pyrrole** are provided below.

Synthesis of 1-(Phenylsulfonyl)pyrrole

This protocol describes a phase-transfer catalyzed synthesis of **1-(phenylsulfonyl)pyrrole** from pyrrole and benzenesulfonyl chloride.[\[2\]](#)[\[3\]](#)

Materials:

- Pyrrole (0.69 mL, 10.0 mmol)
- Benzenesulfonyl chloride (1.92 mL, 15.0 mmol)
- Toluene (45.0 mL total)
- Tetrabutylammonium hydrogensulfate (0.34 g, 1.0 mmol)
- 50% aqueous sodium hydroxide solution (10.0 mL)
- Water
- Saturated saline solution
- Anhydrous sodium sulfate
- Silica gel for column chromatography
- Dichloromethane/hexane mixture (30% dichloromethane)

Procedure:

- In a suitable reaction vessel, a mixture of toluene (30.0 mL), pyrrole (0.69 mL, 10.0 mmol), tetrabutylammonium hydrogensulfate (0.34 g, 1.0 mmol), and a 50% aqueous sodium hydroxide solution (10.0 mL) is prepared.[\[2\]](#)[\[3\]](#)
- A solution of benzenesulfonyl chloride (1.92 mL, 15.0 mmol) in toluene (15.0 mL) is added dropwise to the stirred reaction mixture over 15 minutes at room temperature.[\[2\]](#)[\[3\]](#)
- The reaction is stirred at room temperature for 3 hours, with progress monitored by thin-layer chromatography (TLC).[\[2\]](#)[\[3\]](#)
- Upon completion, the two phases of the reaction solution are separated.[\[2\]](#)

- The organic phase is washed sequentially with water and saturated saline solution.[2]
- The washed organic phase is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.[2]
- The crude product is purified by flash column chromatography using a 30% dichloromethane/hexane mixture as the eluent to yield **1-(phenylsulfonyl)pyrrole** as a white solid.[2]

Nitration of 1-(Phenylsulfonyl)pyrrole

This protocol details the nitration of **1-(phenylsulfonyl)pyrrole**, which primarily yields the 3-nitro derivative.[6]

Materials:

- **1-(Phenylsulfonyl)pyrrole** (1.081 g, 5.2 mmol)
- Fuming nitric acid (0.35 mL)
- Acetic anhydride (5 mL total)
- Ether
- Calcium chloride (for drying)
- Ice

Procedure:

- A solution of fuming nitric acid (0.35 mL) in ice-cold acetic anhydride (2 mL) is prepared and allowed to warm to room temperature.[6]
- **1-(Phenylsulfonyl)pyrrole** (1.081 g, 5.2 mmol) is dissolved in acetic anhydride (3 mL) and the solution is cooled to -10 °C.[6]
- The nitric acid solution is added dropwise to the stirred **1-(phenylsulfonyl)pyrrole** solution over approximately 5 minutes at -10 °C.[6]

- The mixture is stirred for an additional hour at -10 °C.[6]
- The reaction mixture is then poured onto approximately 150 g of ice.[6]
- The aqueous mixture is extracted with ether.[6]
- The combined organic extracts are washed with water, dried over calcium chloride, and the solvent is removed to yield the product.[6]

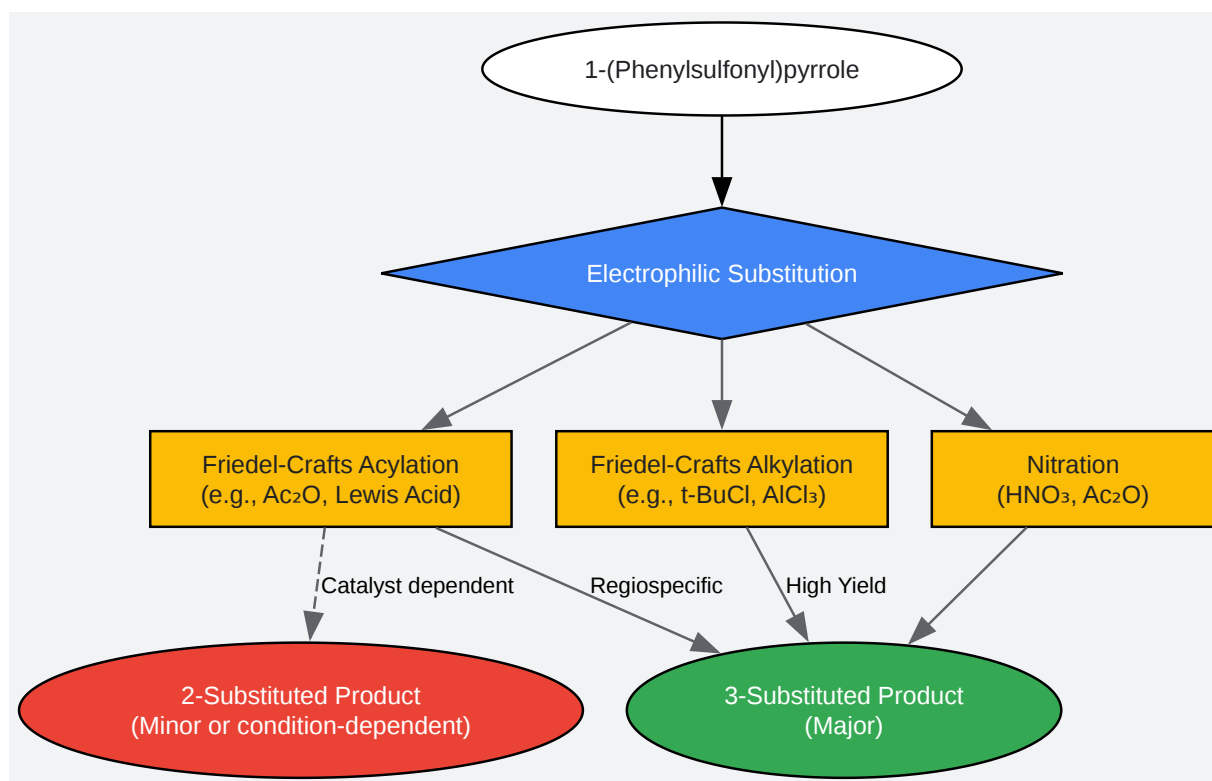
Visualizations

The following diagrams illustrate the synthesis workflow and a logical representation of the reactivity of **1-(phenylsulfonyl)pyrrole**.



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Caption: Synthesis workflow for **1-(phenylsulfonyl)pyrrole**.



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Caption: Reactivity of **1-(phenylsulfonyl)pyrrole** in electrophilic substitutions.

Reactivity and Applications

1-(Phenylsulfonyl)pyrrole is primarily used as a versatile intermediate in organic synthesis.^[7] The electron-withdrawing nature of the phenylsulfonyl group deactivates the pyrrole ring towards electrophilic attack compared to unsubstituted pyrrole, but it also directs substitution primarily to the 3-position.^[6]

- Friedel-Crafts Reactions: Acylation and benzylation of **1-(phenylsulfonyl)pyrrole** are highly regiospecific, yielding the 3-substituted products in good yields.^{[6][8]} However, the choice of Lewis acid catalyst can influence the regioselectivity, with some conditions favoring 2-substitution.^[8] Tert-butylation also proceeds with high regioselectivity to give 3-tert-butyl-**1-(phenylsulfonyl)pyrrole**.^[6]
- Other Electrophilic Substitutions: Nitration, as detailed in the protocol above, also favors substitution at the 3-position.^[6]

- Synthesis of Pyrrole Derivatives: The phenylsulfonyl group can be removed under mild alkaline hydrolysis, providing a route to 3-acylpyrroles.[8] It is also a precursor for the synthesis of other derivatives such as **1-(phenylsulfonyl)pyrrole**-2-boronic acid and 1-phenylsulfonyl-1H-pyrrole-3-sulfonyl chloride.[2][3]

Safety Information

1-(Phenylsulfonyl)pyrrole is an irritant and requires careful handling.

Hazard Information	Details	Source
Hazard Symbols	Xi (Irritant), GHS07	[2][4][7]
Risk Codes	R36/37/38 (Irritating to eyes, respiratory system and skin)	[2][4]
Hazard Statements	H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)	[1][2][7]
Safety Description	S26 (In case of contact with eyes, rinse immediately with plenty of water and seek medical advice), S36 (Wear suitable protective clothing)	[4]
Precautionary Statements	P261, P264, P271, P280, P302+P352, P305+P351+P338	[1][2][7]
WGK Germany	3	[2][4]

Conclusion

1-(Phenylsulfonyl)pyrrole is a valuable reagent in organic chemistry, offering a reliable method for the regioselective synthesis of 3-substituted pyrroles. Its physical properties are well-defined, and established protocols for its synthesis and subsequent reactions are readily available. The ability of the phenylsulfonyl group to act as both a protecting and a directing

group, coupled with its straightforward removal, makes **1-(phenylsulfonyl)pyrrole** an important tool for researchers and scientists in the field of drug development and materials science. Proper safety precautions should always be observed when handling this compound.

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